Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and an ethyl ester at position 2. The Boc group serves as a protective moiety for the amine, enabling stability during synthetic modifications, while the ethyl ester enhances solubility and facilitates downstream functionalization.
For example, similar compounds in and 3 employ CuCl₂ catalysis or hydrogenation with Pd/C for Boc incorporation .
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)9-6-8(7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJQADNGPPDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group of the pyrrole derivative reacts with ethanol in the presence of an acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for deprotection, followed by reaction with electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is primarily utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the synthesis of bioactive molecules.
- Anticancer Agents : Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that substituents on the pyrrole ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics. The incorporation of the tert-butoxycarbonyl (Boc) group can influence the compound's interaction with biological targets .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex molecules.
- Building Block for Heterocycles : this compound can be used to synthesize various heterocycles, which are crucial in many pharmaceuticals and agrochemicals. Its ability to undergo deprotection reactions allows for further functionalization of the pyrrole moiety .
- Mechanochemical Reactions : Recent advancements in mechanochemistry have shown that this compound can be effectively utilized in solid-state reactions, which offer advantages such as reduced solvent use and increased reaction rates .
Material Science
In material science, derivatives of this compound are explored for their potential applications in polymer chemistry.
- Polymerization Processes : The compound can act as a monomer or a cross-linking agent in the synthesis of polymers with specific properties. Research is ongoing into how variations in the pyrrole structure can lead to materials with enhanced electrical or thermal conductivity .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate involves its functional groups:
Pyrrole Ring: Participates in aromatic interactions and can act as a ligand in coordination chemistry.
Ethyl Ester Group: Can undergo hydrolysis to form carboxylic acids, which can further react with other functional groups.
Boc-Protected Amino Group: Provides a temporary protection for the amino group, allowing selective reactions to occur at other sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Pyrrole Derivatives
Key Observations :
- Positional Isomerism : The Boc group at position 4 (main compound) vs. position 1 (10a, ) alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling or substitution reactions.
- Ester Variations : Ethyl esters (main compound, 10a) generally confer higher lipophilicity than methyl esters (33a, ), influencing solubility and metabolic stability .
Analysis :
- Yields : High yields (>90%) are achieved in via CuCl₂-catalyzed cyclization, whereas reports moderate yields (82–84%) for hydrogenation-mediated Boc protection .
- Melting Points : Indole-containing derivatives (e.g., 10a) exhibit higher melting points (169–190°C) due to increased crystallinity from aromatic stacking, while methyl esters (33a) remain oils .
- Spectral Trends : Boc tert-butyl protons resonate at δ ~1.34–1.45 in both pyrrole and indole derivatives. Ester carbonyls in IR appear at ~1765 cm⁻¹ (ethyl) vs. ~1615 cm⁻¹ (methyl) .
Biological Activity
Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate (CAS Number: 903570-20-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
The compound features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) amino group and an ethyl ester, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the pyrrole ring and the substituents can significantly affect potency. For example, certain substitutions at the C4 position of pyrrole derivatives have been linked to enhanced antibacterial properties .
Case Studies
- Antiparasitic Activity : A study evaluated the efficacy of pyrrole derivatives against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. Compounds similar to this compound were synthesized and tested, revealing promising results with some derivatives achieving low EC50 values, indicating strong antiparasitic activity .
- In Vivo Efficacy : In vivo models have been employed to assess the therapeutic potential of pyrrole derivatives. For instance, a related compound demonstrated significant efficacy in mouse models of C. parvum infection, highlighting the potential for clinical applications .
Comparative Table of Biological Activities
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | This Study |
| SLU-2633 | Antiparasitic | 0.17 | |
| Compound 7a | Dual Topoisomerase Inhibitor | TBD |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial cells. The presence of the Boc group may enhance solubility and cellular uptake, facilitating its action against target pathogens.
Q & A
Q. What are common synthetic routes for Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate?
The compound is typically synthesized via hydrogenation of an intermediate oxime using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere, followed by Boc-protection with Boc₂O. Similar protocols involve dissolving intermediates like methyl 4-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate in ethyl acetate, followed by catalytic hydrogenation and Boc-group introduction . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexanes.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and Boc-group integrity (e.g., Boc tert-butyl protons at δ ~1.45 ppm in CDCl₃) .
- HRMS/ESI-MS : For precise molecular weight verification (e.g., calculated vs. observed [M+H]+ values) .
- LCMS/HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Medicinal Chemistry : Building block for anticancer/antimicrobial agents due to its modifiable pyrrole core and Boc-protected amine .
- Organic Synthesis : Precursor for heterocyclic systems (e.g., fused pyrrolo-pyridines) via coupling or cyclization reactions .
- Material Science : Exploration in electronic/optical materials owing to aromaticity and functional group diversity .
Q. How should researchers handle this compound safely?
- Use personal protective equipment (PPE) and work in a fume hood.
- Avoid inhalation/skin contact; rinse with water if exposed .
- Store in a cool, dry environment, away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized for Boc-group introduction?
Variables include:
- Catalyst Loading : Higher Pd/C ratios (e.g., 15% vs. 10%) may accelerate hydrogenation but risk over-reduction.
- Solvent Selection : Polar aprotic solvents (e.g., THF) may improve Boc₂O solubility vs. ethyl acetate .
- Temperature : Controlled heating (~40°C) can enhance reaction rates without degrading sensitive intermediates.
Q. What computational methods predict the compound’s reactivity?
Conceptual DFT analyzes electronic properties:
- Fukui Functions : Identify nucleophilic/electrophilic sites (e.g., the pyrrole C-5 position) for functionalization .
- Electronegativity/Hardness : Predict interactions with biological targets (e.g., enzyme active sites) .
Q. How does ester choice (ethyl vs. methyl) impact downstream applications?
- Solubility : Ethyl esters enhance lipophilicity, improving membrane permeability in biological assays .
- Stability : Methyl esters may hydrolyze faster under basic conditions, affecting storage and reaction planning .
Q. What strategies mitigate side reactions during functionalization?
- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid Boc cleavage during coupling .
- Regioselective Modifications : Employ directing groups (e.g., carboxylates) to control substitution on the pyrrole ring .
Q. How is the compound’s stability assessed under varying conditions?
Q. What are challenges in scaling up synthesis for preclinical studies?
- Purification : Transition from column chromatography to recrystallization for cost-effective bulk production.
- Catalyst Recycling : Optimize Pd/C recovery to reduce heavy metal waste .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
